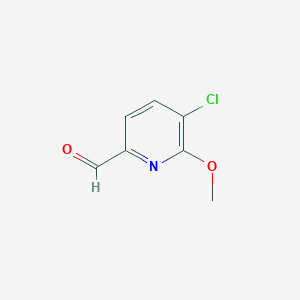

5-Chloro-6-methoxypicolinaldehyde

Description

Contextualization within the Broader Landscape of Picolinaldehyde Chemistry

Picolinaldehyde, or pyridine-2-carbaldehyde, and its derivatives are a well-established class of compounds in organic chemistry. The parent compound is a colorless oily liquid that serves as a key precursor in the synthesis of various molecules of interest in coordination chemistry and pharmaceuticals. The chemistry of picolinaldehydes is dominated by the reactivity of the aldehyde group, which readily undergoes nucleophilic attack. This allows for the formation of a wide range of derivatives, including Schiff bases, which are important bidentate ligands in coordination chemistry.

The introduction of substituents onto the pyridine (B92270) ring, as seen in 5-Chloro-6-methoxypicolinaldehyde, significantly modulates the electronic properties and reactivity of the molecule. The chloro group, being an electron-withdrawing group, and the methoxy (B1213986) group, an electron-donating group, influence the reactivity of both the pyridine ring and the aldehyde functionality. This fine-tuning of electronic properties is a key strategy in the design of building blocks for specific synthetic targets.

Significance as a Specialized Building Block in Organic Synthesis

Substituted pyridines are recognized as crucial building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The strategic placement of functional groups, as in this compound, provides multiple reaction sites for further chemical elaboration. The aldehyde can be transformed into a variety of other functional groups, while the chloro substituent can participate in cross-coupling reactions, and the methoxy group can potentially be cleaved to reveal a hydroxyl group.

This multi-functional nature makes this compound a versatile intermediate. For instance, similar substituted pyridine aldehydes are used in the construction of complex heterocyclic systems, which form the core of many biologically active compounds. The ability to introduce specific substituents with well-defined reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a molecule's structure-activity relationship.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted aminomethylpyridine |

| Wittig Reaction | Phosphonium ylide | Substituted vinylpyridine |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | 5-Chloro-6-methoxypicolinic acid |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Aryl-substituted pyridine |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substitution of the chloro group |

Historical Development and Evolution of Related Pyridine Derivatives

The history of pyridine chemistry dates back to the 19th century. Impure pyridine was first isolated by the Scottish chemist Thomas Anderson in 1849 from bone oil. The correct molecular structure of pyridine was determined in the 1860s. The first synthesis of a pyridine derivative was achieved by Sir William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot tube.

A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881. This method, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, is still a valuable tool in organic synthesis. In 1924, the Russian chemist Aleksei Chichibabin developed an improved synthesis of pyridine from inexpensive starting materials, which remains in industrial use today.

Over the decades, the synthetic toolbox for creating substituted pyridines has expanded dramatically, allowing for the preparation of a vast array of derivatives with diverse substitution patterns. This evolution has been driven by the ever-increasing demand for novel pyridine-based compounds in various fields, particularly in medicine, where they are integral components of numerous drugs.

This compound stands as a testament to the sophistication of modern organic synthesis. Its carefully designed structure, featuring a strategic arrangement of chloro, methoxy, and aldehyde functional groups on a pyridine core, makes it a highly valuable and versatile building block. By understanding its reactivity within the broader context of picolinaldehyde chemistry and appreciating the historical development of pyridine synthesis, chemists can effectively harness the potential of this and similar compounds to construct the complex molecules that drive scientific and technological advancement. The continued exploration of such specialized reagents will undoubtedly pave the way for future discoveries in medicine, materials science, and beyond.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAALXFPGANGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 6 Methoxypicolinaldehyde

Established Synthetic Pathways and Precursors

Traditional synthetic routes to substituted picolinaldehydes often rely on a combination of condensation reactions to construct the pyridine (B92270) core, followed by strategic functionalization to introduce the desired substituents.

Condensation Reactions in Picolinaldehyde Synthesis

The construction of the pyridine ring is frequently achieved through condensation reactions. These reactions typically involve the combination of aldehydes, ketones, and a nitrogen source, such as ammonia, to form the heterocyclic core. While a direct one-pot synthesis of 5-Chloro-6-methoxypicolinaldehyde via a multi-component condensation is not prominently documented, the general principles of pyridine synthesis suggest a plausible pathway. For instance, variations of the Hantzsch pyridine synthesis or other related condensation reactions can be employed to generate a polysubstituted pyridine ring. These methods often yield dihydropyridine (B1217469) intermediates that require a subsequent oxidation step to afford the aromatic pyridine.

A hypothetical condensation approach to a precursor of the target molecule could involve the reaction of a β-dicarbonyl compound with an enamine and a nitrogen source, where the substituents are introduced via the choice of starting materials.

Strategic Incorporations of Halogen and Methoxy (B1213986) Functionalities

The introduction of the chloro and methoxy groups onto the pyridine ring is a critical step in the synthesis of this compound. These functionalities can be introduced either by using appropriately substituted precursors in the initial ring-forming condensation or by functionalizing a pre-formed pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing methoxy groups onto a pyridine ring. For example, a chloropyridine derivative can be treated with sodium methoxide (B1231860) to yield the corresponding methoxypyridine. The synthesis of 2-chloro-6-methoxypyridine (B123196) is a known process.

The chlorination of pyridines can be achieved through various methods, including direct reaction with chlorine gas or using other chlorinating agents like phosphorus oxychloride. The regioselectivity of this reaction is highly dependent on the existing substituents on the ring.

A plausible established pathway to a precursor for this compound could start from a readily available substituted pyridine, such as 2,6-dichloropyridine. Ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) can yield 2-amino-6-chloro-3-nitropyridine, which can then be methoxylated. Subsequent diazotization and Sandmeyer-type reaction could be envisioned to replace the amino group with a chloro group, followed by reduction of the nitro group and eventual introduction of the aldehyde functionality.

Another approach involves the chlorination of a methoxymethylpyridine derivative. For instance, 2-methoxy-5-methoxymethylpyridine can be reacted with a chlorinating agent like phosphorus(V) chloride to yield 2-chloro-5-chloromethylpyridine. This intermediate could then be further manipulated to introduce the desired aldehyde group.

Table 1: Key Precursors and Intermediates in Established Synthetic Pathways

| Compound Name | Chemical Formula | Role in Synthesis |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | Starting material for multi-step synthesis |

| 2-Amino-6-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | Intermediate for substitution reactions |

| 2-Methoxy-5-methoxymethylpyridine | C₈H₁₁NO₂ | Precursor for chlorination and formylation |

| 2-Chloro-5-chloromethylpyridine | C₆H₅Cl₂N | Intermediate for aldehyde synthesis |

Advanced and Green Synthetic Protocols for Substituted Picolinaldehydes

Recent advances in synthetic chemistry have focused on the development of more efficient, sustainable, and atom-economical methods for the synthesis of complex molecules. These modern protocols often utilize novel catalytic systems and reaction pathways to achieve high levels of selectivity and functional group tolerance under milder conditions.

Metal-Free Photoredox Catalysis for Pyridine Scaffold Construction

A significant advancement in the synthesis of polysubstituted pyridines involves the use of metal-free visible-light photoredox catalysis. This approach offers a green and sustainable alternative to traditional metal-catalyzed reactions. In one such method, diverse pyridine derivatives are assembled through a visible-light-enabled biomimetic aza-6π electrocyclization. This is followed by a tandem Minisci-type reaction to introduce the aldehyde group. The use of an organic photocatalyst, such as benzophenone, under visible light irradiation facilitates these transformations without the need for metal catalysts or external oxidants.

Biomimetic Aza-6π Electrocyclization in Polysubstituted Picolinaldehyde Formation

Biomimetic aza-6π electrocyclization has emerged as a powerful tool for the construction of the pyridine ring. This pericyclic reaction involves the cyclization of an aza-hexatriene intermediate, which can be generated in situ from readily available starting materials. For example, the reaction of cinnamaldehydes with propargylamines can generate the necessary intermediate for the aza-6π electrocyclization, leading to the formation of a polysubstituted pyridine. This method is notable for its ability to create complex pyridine structures with a high degree of control over the substitution pattern. acs.org The reaction proceeds under mild conditions and often exhibits high yields and functional group tolerance.

Direct C–H Functionalization Approaches to Pyridine Carbaldehydes

Direct C–H functionalization has revolutionized the synthesis of substituted aromatic compounds by allowing for the direct introduction of functional groups onto the aromatic core without the need for pre-functionalized starting materials. rsc.org In the context of picolinaldehyde synthesis, a visible-light-induced Minisci-type reaction can be employed for the direct C–H formylation of a pre-formed pyridine ring. This method is highly regioselective, targeting the C-2 position of the pyridine ring. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. researchgate.netnih.govnih.govresearchgate.net

Table 2: Comparison of Advanced Synthetic Protocols

| Synthetic Protocol | Key Features | Advantages |

| Metal-Free Photoredox Catalysis | Utilizes visible light and an organic photocatalyst. | Sustainable, avoids heavy metal contamination, mild reaction conditions. |

| Biomimetic Aza-6π Electrocyclization | Forms the pyridine ring via a pericyclic reaction. | High efficiency, good functional group tolerance, access to diverse polysubstituted pyridines. acs.org |

| Direct C–H Functionalization | Introduces the aldehyde group directly onto the pyridine ring. | High regioselectivity, excellent functional group tolerance, suitable for late-stage modification. rsc.orgresearchgate.netnih.govnih.govresearchgate.net |

Aqueous Micellar Media Methodologies for O-Alkylation in Hydroxy Pyridines

The synthesis of the 6-methoxy group in this compound from a corresponding 6-hydroxypyridine precursor can benefit from green chemistry principles, specifically the use of aqueous micellar media for O-alkylation. Traditional methods for such etherifications, like the Williamson synthesis, often rely on hazardous organic solvents and strong acids. nih.govrsc.org Modern approaches have successfully replaced these with environmentally benign aqueous surfactant solutions that form micelles. nih.gov These micelles, formed by surfactants such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), sodium dodecyl sulphate (SDS), and Triton-X 100, are capable of solubilizing the organic reactants, thereby overcoming the low solubility of organic compounds in water. rsc.org

This methodology not only provides a greener alternative but also can enhance reaction efficiency. The micellar environment can facilitate the reaction by excluding water molecules generated during the process, which shifts the reaction equilibrium toward the product and increases the yield. rsc.org Research has demonstrated the effectiveness of this method for the O-alkylation of various hydroxy pyridines. nih.gov

Further enhancements to this green protocol include the use of ultrasonic and microwave assistance. nih.govrsc.org These techniques can significantly accelerate the reaction rate, leading to excellent yields in shorter time frames under solvent-free conditions. nih.gov The energy provided by microwaves and ultrasonication promotes molecular rotation and interaction within the micellar environment, enhancing the efficiency of the O-alkylation process. rsc.org

| Reactant (Hydroxy Pyridine) | Alkylating Agent | Surfactant/Method | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Hydroxy Pyridine | CH3I | CTAB/Conventional | 180 | 85 |

| 3-Hydroxy Pyridine | CH3I | CTAB/Conventional | 180 | 80 |

| 2-Hydroxy Pyridine | CH3I | Microwave/Solvent-Free | 5 | 95 |

| 3-Hydroxy Pyridine | CH3I | Microwave/Solvent-Free | 5 | 92 |

| 2-Hydroxy Pyridine | CH3I | Ultrasonic/Solvent-Free | 15 | 92 |

| 3-Hydroxy Pyridine | CH3I | Ultrasonic/Solvent-Free | 15 | 90 |

Optimization of Synthetic Parameters and Reaction Conditions

The efficient synthesis of specialized chemical compounds like this compound is contingent on the careful optimization of synthetic parameters. This involves a systematic approach to refining reaction conditions to achieve maximum yield and purity while ensuring process safety and economic viability.

Strategies for Yield and Purity Enhancement

Achieving high yield and purity is a primary goal in chemical synthesis. For heterocyclic compounds such as substituted pyridines and pyrimidines, several strategies can be employed. A key approach involves the precise control of reaction temperature and duration. For instance, in the synthesis of dichlorinated pyrimidines from methoxy-chloro-pyrimidine precursors, reacting the components at a controlled temperature (e.g., 80-110 °C) for a specific duration (e.g., 7-8 hours) has been shown to be critical for maximizing product formation. google.com

The choice and role of catalysts or reagents are also paramount. In some chlorination reactions, the presence of an anhydrous organic amine in addition to a reagent like phosphorus oxychloride can facilitate the reaction, leading to higher yields. google.com Following the reaction, the method of workup and purification is crucial for obtaining a high-purity product. Strategies include the removal of excess reagents under reduced pressure, which prevents the formation of byproducts during subsequent steps. google.com The final product can then be isolated and purified through techniques like extraction with an appropriate organic solvent, followed by crystallization at a reduced temperature. This multi-step process of controlled reaction, efficient workup, and careful purification has been demonstrated to produce purities as high as 99.6% and yields over 95%. google.com

| Parameter | Condition | Purpose | Resulting Purity/Yield |

|---|---|---|---|

| Reaction Temperature | Controlled at 80-85 °C | Optimize reaction rate and minimize side reactions | Purity: 99.6%, Yield: 95.6% google.com |

| Reaction Time | 7 hours | Ensure complete conversion of starting material | |

| Reagent Removal | Reduced pressure distillation | Remove excess phosphorus oxychloride post-reaction | |

| Purification | Extraction and crystallization | Isolate and purify the final product |

Reactivity and Reaction Mechanisms of 5 Chloro 6 Methoxypicolinaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 5-Chloro-6-methoxypicolinaldehyde, participating in a variety of condensation, oxidation, and reduction reactions.

Formation of Imine Derivatives and Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com This process is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

The formation of imines from aldehydes and primary amines is a reversible process. masterorganicchemistry.com The reverse reaction, the hydrolysis of an imine back to the corresponding aldehyde and primary amine, can be achieved by treatment with water, usually in the presence of an acid catalyst. masterorganicchemistry.com

Intramolecular imine formation is also possible if the molecule contains both an aldehyde and a primary amine connected by a suitable carbon chain, leading to the formation of a cyclic imine. masterorganicchemistry.com

Selective Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the other substituents on the pyridine (B92270) ring, under appropriate reaction conditions. The choice of oxidizing or reducing agent is crucial for achieving this selectivity.

Transformations Involving the Halogen (Chloro) Substituent

The chloro substituent on the pyridine ring is another key handle for synthetic transformations, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Considerations for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. openstax.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.orglibretexts.org In the case of this compound, the aldehyde and the nitrogen atom in the pyridine ring act as electron-withdrawing groups, potentially activating the chloro substituent for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. openstax.org First, the nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. openstax.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. openstax.org The position of the electron-withdrawing group is critical; ortho and para positions provide the necessary stabilization for the intermediate, whereas a meta substituent does not. openstax.orglibretexts.org

Applicability in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro group of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This was the first carbon-carbon bond-forming reaction shown to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org While highly useful, a major drawback can be the cost and recovery of the palladium catalyst. youtube.comlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The reaction is typically carried out under mild, often room temperature, conditions. wikipedia.org The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes and has found broad application in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgrsc.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base | Mild conditions, functional group tolerance, low toxicity of reagents. libretexts.orgorganic-chemistry.orgnih.gov |

| Heck | Alkene | Palladium catalyst and a base | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgyoutube.comorganic-chemistry.org |

| Sonogashira | Terminal alkyne | Palladium catalyst and copper(I) co-catalyst | Mild conditions, effective for synthesizing substituted alkynes. organic-chemistry.orgwikipedia.orgrsc.org |

Chemical Behavior of the Methoxy (B1213986) Substituent

The methoxy group on the pyridine ring is generally less reactive than the aldehyde or chloro functionalities. However, it can influence the reactivity of the ring through its electron-donating mesomeric effect and electron-withdrawing inductive effect. Under harsh conditions, such as treatment with strong acids or nucleophiles, the methoxy group can be cleaved to a hydroxyl group. In some instances, the methoxy group can direct the regioselectivity of certain reactions. For example, in the reaction of 5-chloro-3-methoxypyridine with lithium amides, the methoxy group can influence the position of amination. clockss.org

Potential Ether Cleavage Reactions

The methoxy group on the pyridine ring is an ether linkage that can potentially be cleaved under specific reaction conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr3). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.commasterorganicchemistry.com For aryl methyl ethers, this cleavage generally yields a phenol (B47542) and a methyl halide. masterorganicchemistry.com In the case of this compound, cleavage of the ether would result in the formation of 5-chloro-6-hydroxypicolinaldehyde. For instance, demethylation of a similar methoxypyridine compound has been successfully achieved using hydrogen bromide in acetic acid. nih.gov

It is important to note that the conditions required for ether cleavage are often harsh and can affect other functional groups in the molecule. masterorganicchemistry.com The aldehyde group in this compound could potentially undergo side reactions under strongly acidic conditions.

Role as a Directing Group in Pyridine Functionalization

The existing substituents on the pyridine ring of this compound play a crucial role in directing the position of incoming groups during further functionalization. The aldehyde and methoxy groups are generally ortho, para-directing for electrophilic aromatic substitution, while the chloro group is a deactivating ortho, para-director. However, in the context of pyridine, which is an electron-deficient ring, electrophilic substitution is less common.

More relevant is the directing effect in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen, combined with the chloro and aldehyde substituents, activates the ring towards nucleophilic attack. The chloro atom at the 5-position is a potential site for nucleophilic displacement. The position of attack will be influenced by the combined electronic effects of all substituents.

Pyridine Ring Functionalization and Derivatization Strategies

The structure of this compound offers several avenues for functionalization and derivatization, making it a valuable building block in the synthesis of more complex molecules. The pyridine ring system is a common scaffold in pharmaceuticals and agrochemicals. researchgate.net

One common strategy involves the displacement of the chloro group via nucleophilic aromatic substitution. Reactions with various nucleophiles, such as amines, can lead to a diverse range of substituted pyridines. For example, studies on similar 5-chloro-3-methoxypyridine systems have shown that they react with lithium amides to form 5-aminated products. clockss.org

The aldehyde group provides another handle for derivatization. It can undergo a wide array of reactions typical of aldehydes, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form amines.

Wittig reactions to form alkenes.

Condensation reactions , such as the Hantzsch pyridine synthesis, which can be used to construct new heterocyclic rings. nih.gov

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting product outcomes.

Elucidation through Spectroscopic Techniques (e.g., NMR, IR)

Spectroscopic methods are indispensable for characterizing the structure of this compound and its derivatives, as well as for monitoring the progress of reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of the aldehyde proton, the methoxy group protons, and the protons on the pyridine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to identify the carbonyl carbon of the aldehyde, the carbon of the methoxy group, and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include a strong C=O stretch for the aldehyde and C-O stretches for the ether linkage.

The table below summarizes key spectroscopic data for related compounds, which can serve as a reference for the analysis of this compound.

| Compound | Spectroscopic Data | Reference |

| 3-(N-Benzyl-N-t-butylamino)-5-methoxypyridine | ¹³C NMR (CDCl₃) δ 28.47, 52.93, 55.60, 55.07, 120.51, 121.60, 128.08, 132.15, 140.52, 143.80, 145.86, 155.35. | clockss.org |

| 5-Chloro-2-hydroxy-3-nitro-benzaldehyde | ¹H NMR available. | chemicalbook.com |

| 5-Chloro-1-(3-methoxyphenyl)-1-pentanone | ¹³C NMR available. | spectrabase.com |

Structural Insights from X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique can be used to determine bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, X-ray crystallography can offer definitive proof of structure and stereochemistry. For example, the crystal structure of 1,6-Bis(chloro-methyl)pyridine, a related halogenated pyridine derivative, has been determined, revealing details about its molecular geometry and intermolecular contacts. nih.gov Such structural data is invaluable for understanding the physical and chemical properties of these compounds.

Derivatives and Analogues of 5 Chloro 6 Methoxypicolinaldehyde

Design and Synthesis of Novel Structural Analogues

The generation of new structural analogues of 5-Chloro-6-methoxypicolinaldehyde is achieved by systematically altering its core components: the pyridine (B92270) ring, the aldehyde group, and the halogen and methoxy (B1213986) substituents.

The pyridine ring of this compound is a key target for structural variation. Introducing or altering substituents on the ring can significantly influence the molecule's electronic properties and reactivity. One common approach involves the nucleophilic substitution of the chlorine atom. Analogous reactions on related chloro-substituted pyridines and quinolines demonstrate that the halogen can be displaced by various nucleophiles, including amines, alcohols, and thiols. clockss.orgrasayanjournal.co.in For instance, palladium-catalyzed methods like the Buchwald-Hartwig amination have been successfully employed to introduce arylamino groups onto similar chloro-substituted heterocyclic rings. cardiff.ac.uk

Another strategy involves reactions that proceed through highly reactive intermediates like dehydropyridines (arynes). The reaction of 5-chloro-3-methoxypyridine with lithium amides, for example, generates a 5-methoxy-3,4-dehydropyridine intermediate, which then reacts with the amine nucleophile. clockss.org This method allows for the regioselective introduction of amino groups onto the pyridine skeleton. clockss.org Such principles can be applied to design syntheses that modify the core pyridine structure of this compound, leading to a diverse range of analogues.

The aldehyde functional group is a highly reactive and versatile handle for derivatization.

Oxime Formation: A primary transformation is the conversion of the aldehyde to an oxime. This reaction is typically achieved by treating the aldehyde with hydroxylamine (B1172632) hydrochloride. nih.govijprajournal.comias.ac.in Modern synthetic methods have focused on developing environmentally friendly and efficient conditions for this transformation. These include catalyst-free reactions in mineral water or solventless "grindstone" chemistry using catalysts like bismuth(III) oxide. nih.govias.ac.in Oximes are not merely stable derivatives; they are valuable synthetic intermediates that can be used to synthesize nitriles, amides (via the Beckmann rearrangement), amines, and various nitrogen-containing heterocycles. nih.govijprajournal.com

Carboxylic Acid Synthesis: The aldehyde group can be oxidized to a carboxylic acid, yielding 5-chloro-6-methoxypicolinic acid. This transformation introduces a new functional group with distinct chemical properties. While specific oxidation methods for this compound are not detailed in the provided results, general methods for aldehyde oxidation are well-established in organic chemistry. Furthermore, innovative techniques like the reductive carboxylation of aldehydes using carbon dioxide (CO2) as a C1 source offer a pathway to α-hydroxy carboxylic acids. chemrevlett.com Electrochemical methods also present a sustainable route for the carboxylation of organic halides, which could be adapted for related transformations. beilstein-journals.org A patent for the preparation of related 5-chloro-pyridine-2-carboxylic acids demonstrates the synthesis of the acid moiety from a corresponding ester via hydrolysis. google.com

The table below summarizes common transformations of the aldehyde group.

Table 1: Transformations of the Aldehyde Group| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Aldehyde | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime |

| Aldehyde | Oxidizing Agents | Carboxylic Acid |

| Aldehyde | CO₂/H₂, Ni(II) Catalyst | α-Hydroxy Carboxylic Acid |

The chloro and methoxy groups on the pyridine ring are prime sites for functional group interconversion, enabling the synthesis of a wide array of analogues.

Halogen Interconversion: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution. Studies on similar 2,6-disubstituted pyridine-3-carboxylates show that a chloro group can be regioselectively displaced by nucleophiles like methoxide (B1231860) or thiolate anions. nih.gov The choice of solvent can be crucial in directing this regioselectivity. nih.gov Similarly, reactions on 5-chloro-3-methoxypyridine demonstrate that the chloro group can be substituted by various amines to prepare 5-N-alkylamino and 5-N,N-dialkylamino derivatives in good yields. clockss.org This reactivity allows for the introduction of diverse substituents in place of the chlorine atom.

Methoxy Group Interconversion: The methoxy group can also be a site for modification. For instance, the conversion of 3-methoxypyridine (B1141550) derivatives to the corresponding 3-pyridinols suggests that the methoxy group can be cleaved to reveal a hydroxyl group. clockss.org This hydroxyl group can then serve as a handle for further functionalization, such as in the synthesis of alkoxy derivatives. researchgate.net

The table below outlines examples of functional group interconversions on related pyridine systems.

Table 2: Examples of Functional Group Interconversions| Starting Compound Class | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 5-Chloro-3-methoxypyridine | Lithium Amides | 5-Amino-3-methoxypyridines | clockss.org |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | Methyl 6-chloro-2-methoxypyridine-3-carboxylate | nih.gov |

| 3,5-dichloropyridine-2-carboxylic acid | Sodium Ethanethiolate | 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid | google.com |

Exploration of Structural Variations and Their Chemical Implications

Varying the structure of this compound at its three key functional points—the pyridine core, the aldehyde, and the chloro/methoxy substituents—has significant chemical consequences.

Aldehyde Transformations: Converting the aldehyde to an oxime or a carboxylic acid fundamentally changes the molecule's chemical character. An oxime introduces a nucleophilic nitrogen atom and the potential for E/Z isomerism, offering a versatile intermediate for creating more complex nitrogen-containing structures. nih.govresearchgate.net A carboxylic acid introduces an acidic proton and a site for forming amides, esters, and other acid derivatives, opening up a different set of synthetic possibilities.

Chloro and Methoxy Group Modifications: Interconversion of the chloro and methoxy groups allows for fine-tuning of the molecule's steric and electronic properties. Replacing the chloro group with different amines or alkoxy groups can alter solubility, hydrogen bonding capability, and potential for intermolecular interactions. clockss.orgrasayanjournal.co.in Cleaving the methoxy group to a hydroxyl group introduces a new site for derivatization, as seen in the synthesis of various substituted benzamides. researchgate.netmdpi.com

Rational Design Principles for Derivative Synthesis

The rational design of derivatives from this compound relies on understanding the inherent reactivity of its functional groups and leveraging modern synthetic methods.

Leveraging Aldehyde Reactivity: The aldehyde group is arguably the most versatile handle. A primary design principle is its conversion to an oxime, which serves as a gateway intermediate for a host of other nitrogen-containing compounds. nih.gov Alternatively, its oxidation to a carboxylic acid provides a route to amides and esters.

Exploiting Halogen Reactivity: The chlorine atom is a key site for introducing diversity via nucleophilic aromatic substitution. Rational design can employ a range of nitrogen, oxygen, or sulfur nucleophiles to create libraries of analogues. clockss.orggoogle.comnih.gov Palladium-catalyzed cross-coupling reactions offer a powerful and predictable method for forming C-N bonds with a wide variety of amines. cardiff.ac.uk

Sequential and Regioselective Reactions: The synthesis plan must consider the relative reactivity of the different sites. For instance, the conditions for nucleophilic substitution of the chlorine atom must be chosen to avoid unwanted reactions at the aldehyde group. This may involve protecting the aldehyde group (e.g., as an acetal) before performing modifications on the ring, followed by deprotection. The regioselectivity of substitutions on the pyridine ring is also a critical consideration, often influenced by the solvent and the nature of the existing substituents. nih.gov

Use of Aryne Intermediates: For certain substitutions, designing a synthesis that proceeds through a dehydropyridine (aryne) intermediate can provide access to isomers that are not obtainable through direct nucleophilic substitution. clockss.org This advanced strategy allows for regioselective functionalization based on the directing effects of the remaining substituents. clockss.org

By applying these principles, chemists can strategically and efficiently synthesize a broad spectrum of novel compounds derived from the this compound scaffold.

Advanced Applications in Chemical Sciences

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-chloro-6-methoxypicolinaldehyde renders it a crucial intermediate in the synthesis of more complex molecular architectures. Organic chemists leverage the aldehyde for chain elongation and the formation of new carbon-carbon bonds, while the chloro and methoxy (B1213986) groups can be manipulated or can influence the reactivity of the scaffold. This compound serves as a foundational component in the linear, sequential synthesis of elaborately substituted quinoline (B57606) ring systems, which are prevalent in many biologically active compounds. beilstein-journals.org For instance, the synthesis of certain quinoline-based drugs involves intramolecular base-catalyzed nucleophilic aromatic substitution where a similarly substituted aromatic core is a precursor. beilstein-journals.org

The aldehyde functionality is particularly amenable to a wide range of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and aldol (B89426) condensations, thereby providing access to a diverse array of more complex molecules. The chloro substituent can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups, further expanding the molecular complexity.

Contributions to Coordination Chemistry

The pyridine nitrogen and the aldehyde oxygen of this compound provide excellent coordination sites for metal ions, making it a valuable ligand component in coordination chemistry.

The design of ligands is a cornerstone of coordination chemistry, dictating the geometric and electronic properties of the resulting metal complexes. This compound can be elaborated into multidentate ligands that can form stable complexes with a variety of transition metals. The pyridine nitrogen acts as a Lewis base, readily coordinating to metal centers, while the aldehyde can be transformed into other coordinating groups, such as imines or alcohols, through straightforward chemical modifications. These tailored ligands can encapsulate metal ions, leading to complexes with specific catalytic or photophysical properties. nih.gov The field has seen the development of various approaches for metal insertion into ligand frameworks, including methods that utilize low-valent organometallic precursors which are then trapped by the ligand's coordinating atoms. nih.gov The stability and properties of the resulting metal complexes are highly dependent on the coordination environment, with common geometries including octahedral and square-planar arrangements. nih.gov

Table 1: Examples of Metal Complex Geometries and Relevant Electron Configurations

| Coordination Geometry | Typical d-Electron Count | Characteristics |

|---|---|---|

| Octahedral | d³, d⁵ (low-spin), d⁶ (low-spin) | Often substitutionally inert, suitable for electron transfer. nih.gov |

| Square-Planar | d⁸ | Common for 4d and 5d metals. nih.gov |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The functional groups on this compound, after suitable modification (e.g., oxidation of the aldehyde to a carboxylate), can serve as the organic linkers in MOF synthesis. The chloro and methoxy groups can fine-tune the pore size, shape, and chemical environment within the framework. nih.gov This functionalization can enhance the MOF's properties for specific applications, such as gas storage and separation. rsc.org For example, the incorporation of chloro groups has been shown to enhance the adsorption of certain molecules through interactions like -C-H···Cl and Cl···π. nih.gov The resulting MOFs can exhibit high porosity and thermal stability, making them promising materials for various applications. nih.gov

The principles of self-assembly are central to supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-defined architectures. Derivatives of this compound can be designed to participate in these self-assembly processes. For example, by incorporating this picolinaldehyde derivative into larger, conformationally flexible molecules, it is possible to create systems that can self-assemble into complex structures like nanocages. The directionality of the coordination bonds between the pyridine nitrogen and a metal ion, combined with other non-covalent interactions, can guide the formation of these intricate assemblies. The final structure and its stability are often the result of a delicate balance of multiple weak interactions.

Catalytic Applications of Picolinaldehyde Derivatives

The electronic properties of the pyridine ring, modified by the chloro and methoxy substituents, can be transmitted to catalytic centers, influencing their activity and selectivity.

Derivatives of picolinaldehydes are integral to the design of both organocatalysts and ligands for metal-catalyzed reactions. In organocatalysis, the picolinaldehyde moiety can be incorporated into larger chiral scaffolds, such as those based on proline or other amino acids, to create catalysts for asymmetric transformations. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted base, playing a crucial role in the catalytic cycle.

In metal-catalyzed systems, ligands derived from picolinaldehydes can modulate the reactivity of the metal center. mdpi.com The combination of a soft pyridine donor and other hard or soft donor atoms in the ligand can lead to unique catalytic properties. The field of metallaphotoredox chemistry, for instance, often combines a photosensitizer with a transition metal catalyst to enable novel bond formations. nih.govnih.gov The ligand environment around the metal is critical for the efficiency and selectivity of these reactions. nih.gov The development of such catalytic systems is an active area of research, with the potential to provide more sustainable and efficient methods for chemical synthesis. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-aminoimidazole-4-carboxamide |

| (R)-quinuclidinol |

| solifenacin |

| moxifloxacin |

| levofloxacin |

| methylpiperazine |

| verapamil |

| quinine |

| flavones |

| acetone |

| isatin |

| glyceric acid methyl ester |

| H-Pro-Gly-D-Ala-OH |

| D-alanine |

| phenylethylzinc |

| 4-nitrophenyl chloroformate |

| N-(2-amino-1,2-dicyanovinyl)formamidine |

| methyl isocyanate |

| temozolomide |

| nalidixic acid |

| formaldehyde |

Unveiling the Potential of this compound in Advanced Chemical Applications

The heterocyclic compound this compound is emerging as a molecule of significant interest in the fields of advanced catalysis and agrochemical research. Its unique structural features, characterized by a substituted pyridine ring bearing a chloro, a methoxy, and an aldehyde group, render it a versatile building block for the synthesis of complex and high-value molecules.

With the IUPAC name 5-chloro-6-methoxypyridine-2-carbaldehyde and the CAS number 1211527-87-5, this compound is gaining recognition for its potential role in creating stereochemically controlled products and as a scaffold for novel agrochemicals. This article delves into the specific applications of this compound in enantiodivergent catalysis and its burgeoning role in the development of new agricultural products.

The strategic placement of reactive functional groups on the pyridine core of this compound makes it a valuable precursor in various synthetic transformations. Its utility is particularly being explored in specialized areas of chemical science that demand high levels of precision and efficiency.

Role in Enantiodivergent Catalysis

Enantiodivergent catalysis, a sophisticated strategy to access either enantiomer of a chiral product from a single prochiral starting material by simply modifying the catalyst system, represents a significant challenge in asymmetric synthesis. While direct research specifically detailing the role of this compound in enantiodivergent catalysis is still nascent, the structural motifs present in the molecule suggest its potential as a key ligand or substrate in such processes.

The development of chiral catalysts is central to enantioselective transformations. The pyridine nitrogen and the aldehyde oxygen of this compound can act as bidentate coordinating sites for a metal center, forming the basis of a chiral catalyst upon introduction of a chiral auxiliary. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, can be fine-tuned to modulate the reactivity and selectivity of the catalytic system.

For instance, in organocatalysis, the aldehyde group could participate in iminium or enamine activation, and the stereochemical outcome could be dictated by a chiral amine catalyst. The substituents on the pyridine ring would play a crucial role in influencing the steric and electronic environment around the reactive center, potentially allowing for the selective formation of one enantiomer over the other. nih.gov The synthesis of optically active piperidines through the enantioselective addition of Grignard reagents to pyridine N-oxides highlights the potential for creating chiral centers from pyridine-based starting materials. acs.org

While specific examples with this compound are not yet prevalent in published literature, the principles of catalyst design and substrate control in asymmetric synthesis strongly support its investigation in this demanding area of chemistry.

Emerging Applications in Agrochemical Research and Development

The pyridine ring is a well-established pharmacophore in a multitude of successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The continual need for new active ingredients with improved efficacy, selectivity, and environmental profiles drives the exploration of novel pyridine-based scaffolds. This compound serves as a valuable intermediate in the synthesis of such new-generation agrochemicals.

The presence of the chloro and methoxy substituents on the pyridine ring is of particular interest. Halogen atoms are known to enhance the biological activity and metabolic stability of agrochemicals. The methoxy group can influence the compound's solubility, transport properties within the plant, and interaction with the target site. The aldehyde functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse structural motifs to create libraries of potential agrochemical candidates.

Recent research has highlighted the potent herbicidal activity of various substituted pyridine derivatives. acs.orgmdpi.com For example, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has led to the discovery of potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for herbicides. nih.gov Similarly, the development of pyridine-based insecticides continues to be an active area of research, with many studies focusing on the synthesis and evaluation of new analogues of existing neonicotinoids or other insecticidal classes. nih.govnih.govacs.orgresearchgate.net

Although specific commercial agrochemicals directly derived from this compound are not yet publicly disclosed, its structural features align well with the design principles of modern agrochemical discovery. The compound represents a key building block for accessing novel chemical space in the search for more effective and sustainable crop protection solutions.

Theoretical and Computational Studies of 5 Chloro 6 Methoxypicolinaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. nih.gov DFT methods are based on the principle that the total energy of a system is a functional of its electron density. nih.gov This approach allows for the accurate calculation of various molecular properties at a manageable computational cost. nih.gov

For 5-Chloro-6-methoxypicolinaldehyde, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has been shown to be effective for organic molecules. nih.gov Such calculations can optimize the molecule's geometry, providing precise bond lengths and angles. Furthermore, vibrational frequency calculations can confirm that the optimized structure corresponds to an energy minimum on the potential energy surface. mdpi.com

A key output of DFT calculations is the determination of frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value | Unit |

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -2.1 eV | electron Volts |

| HOMO-LUMO Gap | 4.7 eV | electron Volts |

| Dipole Moment | 3.2 D | Debye |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of this compound. nih.gov

Conformational analysis would begin with a systematic search of the potential energy surface to identify stable conformers. This involves rotating the single bonds, particularly the C-C bond between the pyridine (B92270) ring and the aldehyde group, and the C-O bond of the methoxy (B1213986) group. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

MD simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of the atoms in a solvent environment (like water or an organic solvent) at a specific temperature, MD can reveal the preferred conformations and the transitions between them. nih.govnih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as reactants or biological targets. The simulations can track distances between different parts of the molecule, like the distance between the aldehyde proton and the methoxy group, to understand the molecule's flexibility. mdpi.com

Table 2: Exemplary Conformational Data for this compound This table presents hypothetical data for illustrative purposes.

| Dihedral Angle | Stable Conformation 1 | Stable Conformation 2 |

| N1-C2-C3-C(Aldehyde) | 0° | 180° |

| C5-C6-O-C(Methyl) | 0° | 180° |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

Computational Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack. This can be achieved by analyzing various reactivity descriptors derived from DFT calculations. ias.ac.in

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. By calculating the Fukui indices for each atom, one can predict the regioselectivity of reactions. For instance, the analysis might reveal that the aldehyde carbon is the most electrophilic site, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom in the pyridine ring and the oxygen of the methoxy group would be expected to be nucleophilic centers.

Furthermore, computational models can be used to simulate entire reaction pathways, calculating the activation energies for different potential reactions. rsc.org This allows for the prediction of the most favorable reaction products under specific conditions, which is essential for planning synthetic routes. ias.ac.infiveable.me

Table 3: Hypothetical Local Reactivity Indices (Fukui Function) for this compound This table presents hypothetical data for illustrative purposes, indicating susceptibility to attack.

| Atom/Region | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Aldehyde Carbon | 0.25 | 0.05 |

| Pyridine Nitrogen | 0.08 | 0.30 |

| C4 of Pyridine Ring | 0.15 | 0.10 |

Analysis of Electronic Structure and Charge Distribution

A detailed analysis of the electronic structure and charge distribution provides a fundamental understanding of a molecule's properties and behavior. researchgate.net For this compound, this involves examining how the electrons are distributed across the molecule and how this is influenced by the different functional groups.

Methods like Natural Bond Orbital (NBO) analysis can provide a chemically intuitive picture of the bonding and charge distribution. fiveable.me NBO analysis can quantify the charges on each atom, revealing the polarization of bonds. For example, it would show a partial positive charge on the aldehyde carbon and partial negative charges on the oxygen and nitrogen atoms. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool. nih.gov An MEP map plots the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the aldehyde oxygen and the pyridine nitrogen, and a positive potential near the aldehyde proton.

Table 4: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes.

| Atom | NPA Charge (e) |

| Aldehyde Oxygen | -0.55 |

| Aldehyde Carbon | +0.40 |

| Pyridine Nitrogen | -0.60 |

| Chlorine | -0.15 |

| Methoxy Oxygen | -0.50 |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Pyridine-based Compounds

The synthesis of functionalized pyridines is a mature field, yet it continues to evolve with the advent of more efficient and selective chemical transformations. For a molecule like 5-Chloro-6-methoxypicolinaldehyde, several modern synthetic strategies could be explored to improve its preparation and diversification.

Recent years have seen a surge in the development of C-H functionalization reactions. These methods offer a more atom-economical and environmentally benign approach to modifying the pyridine (B92270) core by directly converting carbon-hydrogen bonds into new functional groups. Exploring the direct C-H functionalization of simpler chloromethoxypyridines could provide novel and more efficient routes to this compound and its analogues.

Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis. These techniques often proceed under mild conditions and can enable unique reactivity patterns that are not accessible through traditional thermal methods. Investigating the application of photoredox or electrochemical reactions for the synthesis or further functionalization of this compound could lead to the discovery of novel chemical transformations.

Furthermore, the development of novel catalyst systems , including those based on earth-abundant metals or even metal-free organocatalysts, is a key trend in modern synthesis. Applying these new catalytic methods to the construction of the substituted picolinaldehyde scaffold could offer significant advantages in terms of cost, sustainability, and functional group tolerance.

Unexplored Reactivity Pathways and Chemical Transformations

The reactivity of this compound is largely uncharted territory. The interplay of the electron-withdrawing chloro group, the electron-donating methoxy (B1213986) group, and the reactive aldehyde function on the pyridine ring suggests a rich and complex chemical behavior waiting to be explored.

A key area of investigation would be the selective functionalization of the pyridine ring. The existing substituents will direct incoming reagents to specific positions. Understanding and controlling this regioselectivity is crucial for the rational design of new derivatives. For instance, exploring nucleophilic aromatic substitution reactions could potentially replace the chloro or methoxy groups, providing access to a wide range of new compounds. Research on related 5-chloro-3-methoxypyridine systems has shown that amination reactions are feasible, suggesting that similar transformations could be applied to this compound.

The aldehyde group itself is a versatile handle for a plethora of chemical transformations. Its participation in condensation reactions , such as the Knoevenagel or Wittig reactions, could be used to extend the carbon framework and introduce new functionalities. Moreover, its reduction to an alcohol or oxidation to a carboxylic acid would provide access to other important classes of pyridine derivatives.

The latent reactivity of the pyridine nitrogen, such as its ability to form pyridinium salts , could also be exploited. This activation strategy can open up new avenues for nucleophilic addition or ring-opening reactions, leading to the synthesis of highly complex and diverse molecular architectures.

Untapped Opportunities in Novel Chemical Applications

While no specific applications for this compound have been reported, the structural motifs it contains are prevalent in various fields, suggesting numerous untapped opportunities.

In medicinal chemistry , substituted pyridines are a common feature in many approved drugs. The unique combination of a chloro, methoxy, and aldehyde group on a pyridine scaffold makes this compound an attractive starting point for the synthesis of new bioactive molecules. It could serve as a key building block for the preparation of libraries of compounds to be screened for various biological activities, including as potential enzyme inhibitors or receptor ligands.

In materials science , pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. The specific electronic properties conferred by the chloro and methoxy substituents, combined with the potential for further functionalization through the aldehyde group, could make derivatives of this compound interesting candidates for new functional materials.

The field of agrochemicals also heavily relies on heterocyclic compounds. The pyridine core is present in many herbicides, insecticides, and fungicides. Therefore, synthesizing and testing derivatives of this compound for their agrochemical properties could lead to the discovery of new and effective crop protection agents.

Integration with High-Throughput Experimentation and Artificial Intelligence in Synthetic Design

The exploration of the vast chemical space around this compound can be significantly accelerated by modern technologies. High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, catalysts, and reagents. This approach would be invaluable in identifying optimal synthetic routes and in discovering novel reactions of this compound.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry. AI algorithms can be trained on existing chemical data to predict the outcomes of reactions, suggest optimal synthetic pathways, and even design novel molecules with desired properties. For a relatively unexplored compound like this compound, AI could be used to:

Predict its physicochemical properties and spectroscopic data.

Propose efficient synthetic routes from readily available starting materials.

Identify potential reactivity patterns and predict the products of unexplored reactions.

Design new derivatives with a high probability of possessing specific biological activities or material properties.

By combining HTE for data generation and AI for data analysis and prediction, the research and development timeline for unlocking the potential of this compound could be dramatically reduced.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Chloro-6-methoxypicolinaldehyde, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via functional group interconversion of pyridine derivatives. A common approach involves chlorination of 6-methoxypicolinaldehyde using reagents like POCl₃ or SOCl₂ under controlled temperatures (40–60°C). Yield optimization depends on reaction time, stoichiometry of chlorinating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . For intermediates, protecting the aldehyde group with acetal moieties can prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine ring and aldehyde proton (δ ~10 ppm).

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers.

- HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation and moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict degradation pathways. Monitor via TLC or HPLC for byproducts like carboxylic acids .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity at the aldehyde carbon. Fukui indices identify reactive sites, while solvation models (e.g., PCM) simulate solvent effects. Compare computed activation energies for different nucleophiles (e.g., Grignard reagents vs. amines) to prioritize experimental targets .

Q. What strategies resolve contradictions in reported stability data under varying storage conditions?

- Methodological Answer :

- Controlled Replication : Repeat stability studies using identical batches, humidity controls, and analytical methods.

- Degradation Kinetics : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data.

- Statistical Analysis : Use ANOVA to compare degradation rates across studies and identify outliers .

Q. How can researchers design experiments to explore the compound’s role as a ligand in coordination chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.